6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile
CAS No.: 1016875-35-6
Cat. No.: VC2277963
Molecular Formula: C12H11N3OS
Molecular Weight: 245.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016875-35-6 |
---|---|
Molecular Formula | C12H11N3OS |
Molecular Weight | 245.3 g/mol |
IUPAC Name | 6-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H11N3OS/c1-9-11(17-8-15-9)4-5-16-12-3-2-10(6-13)7-14-12/h2-3,7-8H,4-5H2,1H3 |
Standard InChI Key | QVCRTXHQUJXVJN-UHFFFAOYSA-N |
SMILES | CC1=C(SC=N1)CCOC2=NC=C(C=C2)C#N |
Canonical SMILES | CC1=C(SC=N1)CCOC2=NC=C(C=C2)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
The compound 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile incorporates several key structural features that define its chemical properties. It consists of a nicotinonitrile core (a pyridine ring with a nitrile group at position 3) connected via an oxygen atom at position 6 to an ethyl linker, which in turn is attached to a 4-methylthiazole ring at position 5 of the thiazole .
The molecular architecture includes multiple heterocyclic elements: the electron-deficient pyridine ring bearing the electron-withdrawing nitrile group, and the 4-methylthiazole ring with its electron-rich sulfur atom. These components are bridged by an ethoxy linker that provides conformational flexibility to the molecule, potentially allowing it to adopt various orientations when interacting with biological targets.
Physical and Chemical Properties
Based on its structural characteristics and information from related compounds, 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile is expected to exhibit specific physical and chemical properties as summarized in Table 1.
Table 1: Physical and Chemical Properties of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile
The presence of the nitrile group confers specific reactivity characteristics, making it susceptible to nucleophilic addition reactions. The ether linkage provides stability under physiological conditions while maintaining conformational flexibility. The thiazole ring contributes both basicity and potential for hydrogen bonding interactions, while the pyridine nitrogen can act as a hydrogen bond acceptor in biological systems.
Biological Activities and Applications
Enzyme Inhibition Properties
The structural features of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile suggest potential for enzyme inhibition activities. Related heterocyclic compounds have demonstrated inhibitory effects on various enzymes, including 15-prostaglandin dehydrogenase (15-PGDH) . Notably, one study identified a tight-binding inhibitor of 15-PGDH with an apparent Ki of 0.1 nM, demonstrating the high potency achievable with properly designed heterocyclic compounds .
Research has shown that "the heteroaryl ring at the 6-position increases inhibitory activity by two orders of magnitude" in certain classes of compounds . This suggests that the specific arrangement in 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile, with the methylthiazole-ethoxy moiety at the 6-position of the nicotinonitrile core, might confer significant enzyme inhibitory potential.
Pharmaceutical Applications
Based on the biological activities observed in related compounds, 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile could have potential applications in:
-
Oncology research as a lead compound for developing anticancer agents
-
Anti-inflammatory therapies through modulation of prostaglandin pathways
-
Structure-based drug design efforts targeting specific enzymes
-
Development of pharmacological tools for studying cellular processes
The commercial availability of this compound at research-grade purity (≥95%) from suppliers like Avantor/Matrix Scientific facilitates its investigation in these potential applications .
Structure-Activity Relationships
Impact of Key Structural Elements
The biological activity of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile is likely influenced by specific structural features that affect its interaction with biological targets. Based on structure-activity relationship (SAR) studies of related compounds, several patterns can be identified:
Comparative Analysis with Related Compounds
Table 2 presents a comparative analysis of expected spectroscopic properties of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile with observed features in related nicotinonitrile derivatives, providing insights into structural similarities and differences.
Table 2: Spectroscopic Properties Comparison
This comparative analysis highlights the structural similarities between 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile and related compounds with established biological activities, suggesting possible shared mechanisms of action and therapeutic potential.
Analytical Methods for Characterization
Spectroscopic Identification
The structural characterization of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile can be accomplished through various spectroscopic techniques, each providing complementary information about different aspects of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed structural information about the compound. Based on data from related nicotinonitrile derivatives, the ¹H NMR spectrum of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile would likely show:
-
Aromatic protons from the pyridine ring appearing as complex patterns in the δ 7.0-9.0 ppm region
-
The methylene protons of the ethoxy linker appearing as multiplets in the δ 4.0-4.5 ppm range
-
The methyl group protons of the thiazole ring appearing as a singlet around δ 2.0-2.5 ppm
Similarly, the ¹³C NMR spectrum would display signals corresponding to aromatic carbons (δ 120-160 ppm), the nitrile carbon (δ 115-120 ppm), methylene carbons (δ 40-70 ppm), and the methyl carbon (δ 15-20 ppm) .
Infrared (IR) Spectroscopy
IR spectroscopy would be particularly valuable for identifying the nitrile functional group, which typically shows a characteristic absorption band around 2220-2230 cm⁻¹. This is consistent with the reported value of 2224 cm⁻¹ for the C≡N stretching vibration in related nicotinonitrile compounds .
Other expected IR absorptions would include C=N stretching (1580-1640 cm⁻¹), C-O-C stretching of the ether linkage (1000-1300 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹).
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile (approximately 245.3 g/mol) and provide information about its fragmentation pattern. Characteristic fragmentation might include cleavage at the ether linkage and fragmentation of the heterocyclic rings .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be suitable for purity determination and quantitative analysis of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile. Based on its structure, a reverse-phase HPLC method using a C18 column with a gradient mobile phase system (typically acetonitrile/water or methanol/water) would likely provide good separation and detection.
Liquid chromatography coupled with mass spectrometry (LC-MS) would offer enhanced specificity and sensitivity for identifying and quantifying the compound in complex matrices, particularly in biological samples or reaction mixtures.
Applications in Research and Development
Medicinal Chemistry Applications
As a complex heterocyclic compound, 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile has potential applications in medicinal chemistry research. It could serve as:
-
A lead compound for developing enzyme inhibitors, particularly given the documented success of related heterocyclic compounds as enzyme inhibitors
-
A scaffold for constructing more complex bioactive molecules through modification of its various functional groups
-
A probe for studying biological processes involving specific protein-ligand interactions
-
A model compound for investigating structure-activity relationships in heterocyclic pharmacophores
Synthetic Building Block
The compound's structural features also suggest potential utility as a synthetic intermediate or building block. The nitrile group could be transformed into various functional groups including amides, carboxylic acids, amidines, and tetrazoles, enabling the synthesis of diverse derivatives with potentially enhanced biological properties .
The presence of the thiazole moiety offers additional opportunities for structural modification and elaboration, potentially leading to compounds with optimized pharmacokinetic and pharmacodynamic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume